Ethyl1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylate
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Overview
Description
Ethyl 1,7-dioxa-2-azaspiro[44]non-2-ene-3-carboxylate is a chemical compound known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor molecule containing both ethyl and carboxylate groups, facilitated by a catalyst or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 1,7-dioxa-2-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or disruption of cellular processes. The exact mechanism may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,4-diphenyl-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one
- 3-phenyl-4-(p-tolyl)-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one
- 4-(4-methoxyphenyl)-3-phenyl-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one
Uniqueness
Ethyl 1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylate stands out due to its specific ethyl and carboxylate functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials .
Properties
Molecular Formula |
C9H13NO4 |
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Molecular Weight |
199.20 g/mol |
IUPAC Name |
ethyl 1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylate |
InChI |
InChI=1S/C9H13NO4/c1-2-13-8(11)7-5-9(14-10-7)3-4-12-6-9/h2-6H2,1H3 |
InChI Key |
TYAQWCHBKCYWRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC2(C1)CCOC2 |
Origin of Product |
United States |
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